molecular formula C14H19BrO4S B14381218 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid CAS No. 89730-18-7

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid

Katalognummer: B14381218
CAS-Nummer: 89730-18-7
Molekulargewicht: 363.27 g/mol
InChI-Schlüssel: SVZOZWAKOJZBLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid is an organobromine compound that features a bromo substituent at the 6-position of hexanoic acid, along with a phenylethanesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid typically involves the bromination of hexanoic acid derivatives. One common method involves the ring-opening reaction of ε-caprolactone with dry hydrogen bromide gas in an organic solvent. The reaction is carried out at temperatures ranging from 0°C to 100°C, resulting in the formation of high-purity 6-bromohexanoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination processes, optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromo group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-azidohexanoic acid or 6-thiohexanoic acid can be formed.

    Oxidation Products: Oxidation can yield products like 6-bromohexanoic acid derivatives with higher oxidation states.

    Reduction Products: Reduction can lead to the formation of 6-bromohexanol or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid involves its interaction with molecular targets through its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the phenylethanesulfonyl group can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid is unique due to the presence of both the bromo and phenylethanesulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler analogs.

Eigenschaften

CAS-Nummer

89730-18-7

Molekularformel

C14H19BrO4S

Molekulargewicht

363.27 g/mol

IUPAC-Name

6-bromo-6-(2-phenylethylsulfonyl)hexanoic acid

InChI

InChI=1S/C14H19BrO4S/c15-13(8-4-5-9-14(16)17)20(18,19)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17)

InChI-Schlüssel

SVZOZWAKOJZBLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C(CCCCC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.